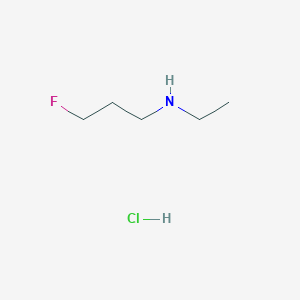
Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group, an amino group, and a dimethyl-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methylamine, followed by esterification with methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(3-methoxy-1,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure with a methoxy group instead of a hydrogen atom.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at positions 1 and 5 of the pyrazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3/h5,8H,4,10H2,1-3H3 |
Clave InChI |
YPKYAODUZMKJCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)






![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)



